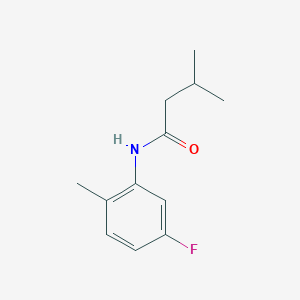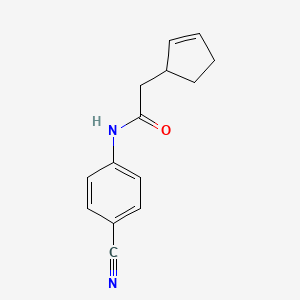
N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It was first synthesized in 1987 by Dr. Kenneth Jacobson and his team at the National Institutes of Health (NIH) in the United States. Since then, DPCPX has been widely studied for its potential therapeutic applications in various diseases.
作用機序
N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Adenosine A1 receptors are involved in various physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. By blocking the adenosine A1 receptor, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide inhibits the downstream signaling pathways that are involved in these physiological processes.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects in different tissues and organs. In the heart, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide reduces ischemic injury and improves cardiac function by inhibiting the adenosine A1 receptor-mediated signaling pathways that are involved in myocardial infarction. In the brain, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has neuroprotective effects and improves cognitive function by inhibiting the adenosine A1 receptor-mediated signaling pathways that are involved in neurodegeneration. In cancer, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide inhibits tumor growth and metastasis by inhibiting the adenosine A1 receptor-mediated signaling pathways that are involved in angiogenesis and tumor cell proliferation.
実験室実験の利点と制限
The advantages of using N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide in lab experiments include its high selectivity and potency for the adenosine A1 receptor, which allows for specific inhibition of this receptor without affecting other receptors. However, the limitations of using N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide in lab experiments include its low solubility and stability, which can affect its efficacy and reproducibility.
将来の方向性
There are several future directions for research on N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide, including:
1. Development of novel N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide analogs with improved solubility and stability for better efficacy and reproducibility.
2. Investigation of the potential therapeutic applications of N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide in other diseases, such as diabetes, obesity, and inflammation.
3. Elucidation of the molecular mechanisms underlying the neuroprotective and cognitive-enhancing effects of N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide in the brain.
4. Exploration of the potential synergistic effects of N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide with other drugs or therapies in the treatment of cancer.
In conclusion, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide is a selective antagonist of the adenosine A1 receptor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves inhibition of the adenosine A1 receptor-mediated signaling pathways that are involved in various physiological processes. While N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has advantages for lab experiments, it also has limitations that need to be addressed. There are several future directions for research on N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide, which may lead to the development of novel therapies for various diseases.
合成法
The synthesis of N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide involves several steps, including the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form 2,4-dimethyl-1-phenyl-1,2-dihydropyrazole-3,5-dicarboxylic acid ethyl ester. This compound is then reacted with methyl isobutyl ketone and ammonium acetate to form N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide.
科学的研究の応用
N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer. In cardiovascular diseases, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been shown to reduce ischemic injury and improve cardiac function. In neurological disorders, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been shown to have neuroprotective effects and improve cognitive function. In cancer, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been shown to inhibit tumor growth and metastasis.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-10(2)15-13(9-19(5)18-15)16(20)17-14-7-6-11(3)8-12(14)4/h6-10H,1-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFMOCLCDBAVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(N=C2C(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(furan-2-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7514105.png)
![Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514112.png)

![(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid](/img/structure/B7514128.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514130.png)
![2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7514149.png)
![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)



![N-[1-(furan-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7514180.png)


